N-(2,4-Dichlorophenyl)formamide
Overview
Description
N-(2,4-Dichlorophenyl)formamide: is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of formamide where the hydrogen atom is replaced by a 2,4-dichlorophenyl group. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
N-(2,4-Dichlorophenyl)formamide is a synthetic compound It is known that the compound is synthesized from 6-methyluracil and 2-chloromethyltiiran . Both of these compounds have been used in the synthesis of various medicinal compounds , suggesting that this compound may also have potential medicinal applications.
Mode of Action
The compound’s structure, confirmed by x-ray diffraction analysis, nmr, and ir spectroscopy , suggests that it may interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions.
Biochemical Pathways
Given that its precursors, 6-methyluracil and 2-chloromethyltiiran, are used in the synthesis of various medicinal compounds , it is possible that this compound may also interact with similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 19003 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The compound’s structure suggests that it may interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be synthesized from 6-methyluracil and 2-chloromethyltiiran
Cellular Effects
Related compounds have been shown to have diverse biological activities, including anti-inflammatory, sedative, and insecticidal properties
Molecular Mechanism
It is known that the compound can be synthesized via a reaction involving internal rotation of the thietanyl group
Temporal Effects in Laboratory Settings
The temporal effects of N-(2,4-Dichlorophenyl)formamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied. It has been synthesized in a laboratory setting, indicating that it is stable enough for experimental use .
Metabolic Pathways
Related compounds have been shown to be involved in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,4-Dichlorophenyl)formamide can be synthesized through the reaction of 2,4-dichloroaniline with formic acid. The reaction typically involves heating the mixture under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts to increase the reaction rate and yield. The process is optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dichlorophenyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products:
Oxidation: Dichlorobenzoic acids.
Reduction: Dichloroanilines.
Substitution: Various substituted phenylformamides.
Scientific Research Applications
N-(2,4-Dichlorophenyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
N-(2,4-Dichlorophenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(2,4-Dichlorophenyl)urea: Similar structure but with a urea group instead of a formamide group.
Uniqueness: N-(2,4-Dichlorophenyl)formamide is unique due to its specific substitution pattern and the presence of the formamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYJUOJHJQYBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177468 | |
Record name | N-(2,4-Dichlorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22923-00-8 | |
Record name | N-(2,4-Dichlorophenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22923-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dichlorophenyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022923008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,4-Dichlorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-dichlorophenyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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